

# Application Notes and Protocols: Methicillin Disk Diffusion Assay

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## Compound of Interest

Compound Name: *Methicillin*

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## Introduction

The **methicillin** disk diffusion assay, also known as the Kirby-Bauer test, is a standardized method used in microbiology to determine the susceptibility of bacteria, particularly *Staphylococcus* species, to **methicillin** and other  $\beta$ -lactam antibiotics. Accurate detection of **methicillin** resistance, primarily mediated by the *mecA* gene which encodes for the penicillin-binding protein 2a (PBP2a), is crucial for appropriate antibiotic therapy and infection control.<sup>[1]</sup> This document provides a detailed protocol for performing the **methicillin** disk diffusion assay, with a focus on the use of cefoxitin as the preferred agent for detecting **methicillin**-resistant *Staphylococcus aureus* (MRSA), as recommended by the Clinical and Laboratory Standards Institute (CLSI). Cefoxitin is a better inducer of the *mecA* gene and provides clearer, more easily interpretable results compared to oxacillin.<sup>[1][2][3]</sup>

## Experimental Protocols

This section outlines the detailed methodologies for performing the **methicillin** disk diffusion assay.

### Media Preparation: Mueller-Hinton Agar (MHA)

Mueller-Hinton Agar is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria.<sup>[4][5][6]</sup>

Composition:

Component	Amount (g/L)
Beef Extract	2.0
Acid Hydrolysate of Casein	17.5
Starch	1.5
Agar	17.0
Final pH	7.3 ± 0.1 at 25°C

Source:[\[6\]](#)[\[7\]](#)

Protocol:

- Suspend 38 g of dehydrated Mueller-Hinton Agar powder in 1 liter of distilled water.[\[5\]](#)[\[6\]](#)
- Heat with frequent agitation and bring to a boil for 1 minute to ensure complete dissolution.  
[\[5\]](#)[\[6\]](#)
- Sterilize the medium by autoclaving at 121°C for 15 minutes.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Allow the agar to cool to 45-50°C in a water bath.
- Pour the molten agar into sterile, flat-bottomed Petri dishes (100 mm or 150 mm in diameter) on a level surface to a uniform depth of 4 mm.[\[8\]](#)
- Allow the agar to solidify at room temperature.
- Store the plates at 2-8°C and use within 7 days.

## Inoculum Preparation and Standardization

Protocol:

- From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile loop.

- Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
- Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2 to 6 hours.[9]
- Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding sterile saline or broth.[9][10] This corresponds to approximately  $1.5 \times 10^8$  CFU/mL.[10]
- Visually compare the turbidity of the bacterial suspension and the 0.5 McFarland standard against a white background with contrasting black lines.[10][11]

## Inoculation of Mueller-Hinton Agar Plates

Protocol:

- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[10]
- Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
- Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[9]
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

## Application of Antimicrobial Disks

Protocol:

- Aseptically apply the antimicrobial disks to the surface of the inoculated MHA plate using sterile forceps or a dispenser.
- For detecting **methicillin** resistance in *Staphylococcus aureus*, a 30 µg cefoxitin disk is recommended.[1][12][13][14] For other staphylococci, a 1 µg oxacillin disk may also be used.[15]

- Ensure that the disks are in firm contact with the agar surface.
- The disks should be placed at least 24 mm apart from each other and from the edge of the plate.[9]

## Incubation

Protocol:

- Invert the plates and place them in an incubator at  $35 \pm 2^{\circ}\text{C}$  within 15 minutes of disk application.[9]
- Incubate for 16-18 hours for most bacteria. For *Staphylococcus aureus*, a full 24 hours of incubation is recommended to detect **methicillin** resistance.[8][9]
- Do not incubate in a  $\text{CO}_2$ -enriched atmosphere, as it can alter the pH of the medium and affect the results.[8]

## Reading and Interpretation of Results

Protocol:

- After incubation, measure the diameter of the zones of complete inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or calipers.
- Read the plates from the back, holding them against a dark, non-reflective background.
- Interpret the results by comparing the zone diameters to the breakpoints established by the Clinical and Laboratory Standards Institute (CLSI).

## Data Presentation: Interpretive Criteria

The following tables summarize the CLSI interpretive criteria for ceftiofur and oxacillin disk diffusion for *Staphylococcus* species.

Table 1: CLSI Interpretive Zone Diameters (mm) for Ceftiofur (30 µg) Disk Diffusion

Organism	Susceptible	Resistant
Staphylococcus aureus	$\geq 22$	$\leq 21$
Staphylococcus lugdunensis	$\geq 22$	$\leq 21$
Coagulase-Negative Staphylococci (except S. lugdunensis)	$\geq 25$	$\leq 24$

Source:[2]

Table 2: CLSI Interpretive Zone Diameters (mm) for Oxacillin (1 µg) Disk Diffusion

Organism	Susceptible	Resistant
Staphylococcus epidermidis	$\geq 18$	$\leq 17$
Staphylococcus pseudintermedius	$\geq 18$	$\leq 17$
Staphylococcus schleiferi	$\geq 18$	$\leq 17$

Source:[2]

Note: Oxacillin disk diffusion is not reliable for detecting **methicillin** resistance in S. aureus.[2]

## Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the assay.

QC Strains and Expected Zone Diameters:

QC Strain	Antimicrobial Agent (Disk Content)	Acceptable Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 25923	Cefoxitin (30 µg)	23 - 29
Staphylococcus aureus ATCC® 25923	Oxacillin (1 µg)	18 - 24

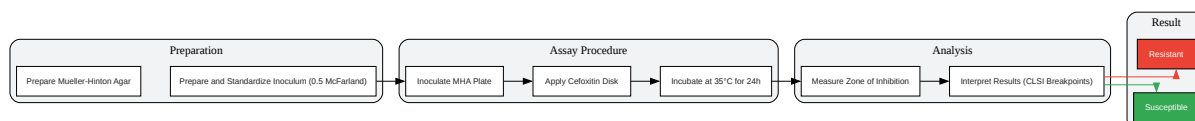
Source: CLSI M100 documents provide the most current QC ranges.

#### QC Protocol:

- Perform QC testing with each new batch of MHA plates and antimicrobial disks.
- QC testing should also be performed daily or weekly, depending on laboratory protocols.
- The zone diameters for the QC strains must fall within the acceptable ranges. If not, the cause must be investigated, and corrective action taken before reporting patient results.

## Visualization of Experimental Workflow

The following diagram illustrates the workflow of the **methicillin** disk diffusion assay.



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Caption: Workflow of the **methicillin** disk diffusion assay.

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- To cite this document: BenchChem. [Application Notes and Protocols: Methicillin Disk Diffusion Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676495#methicillin-disk-diffusion-assay-procedure-and-interpretation]

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